molecular formula C11H7N3O B1497128 2-(4-Hydroxyphenyl)pyrimidine-5-carbonitrile CAS No. 77017-54-0

2-(4-Hydroxyphenyl)pyrimidine-5-carbonitrile

Cat. No. B1497128
Key on ui cas rn: 77017-54-0
M. Wt: 197.19 g/mol
InChI Key: GRGMIJPPFZPMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04358393

Procedure details

50 ml abs. triethylamine, 50 ml abs. pyridine, 17.3 g (0.1 mol) 4-hydroxybenzamidine-hydrochloride and 11 g (0.1 mol) α-cyano-β-dimethylamino-acroleine are heated upon stirring for 6 hours to 80° C. Dark brown colored reaction mixture is poured on ice/concentrated H2SO4 (500 g/50 ml), the precipitate is removed by suction, washed thoroughly with water and recrystallized from methanol/activated carbon. The yield is 12.8 g (65% of the theoretical value). m.p.: 160-262 (sublimed).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
α-cyano-β-dimethylamino-acroleine
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)C.Cl.[OH:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([NH2:16])=[NH:15])=[CH:12][CH:11]=1.[N:19]1[CH:24]=[CH:23][CH:22]=CC=1>>[C:24]([C:23]1[CH:1]=[N:15][C:14]([C:13]2[CH:17]=[CH:18][C:10]([OH:9])=[CH:11][CH:12]=2)=[N:16][CH:22]=1)#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
Cl.OC1=CC=C(C(=N)N)C=C1
Name
α-cyano-β-dimethylamino-acroleine
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
upon stirring for 6 hours to 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Dark brown colored reaction mixture is poured on ice/concentrated H2SO4 (500 g/50 ml)
CUSTOM
Type
CUSTOM
Details
the precipitate is removed by suction
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/activated carbon

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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